molecular formula C10H11NO2 B13811980 3-[Bis(2-propynyl)amino]acrylic acid methyl ester

3-[Bis(2-propynyl)amino]acrylic acid methyl ester

Cat. No.: B13811980
M. Wt: 177.20 g/mol
InChI Key: DYJLFNQVLAFWNI-UHFFFAOYSA-N
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Description

3-[Bis(2-propynyl)amino]acrylic acid methyl ester is an organic compound with the molecular formula C10H11NO2. It is known for its unique structure, which includes a bis(2-propynyl)amino group attached to an acrylic acid methyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-propynyl)amino]acrylic acid methyl ester typically involves the reaction of propargylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2-propynyl)amino]acrylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives .

Scientific Research Applications

3-[Bis(2-propynyl)amino]acrylic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[Bis(2-propynyl)amino]acrylic acid methyl ester involves its interaction with specific molecular targets. The bis(2-propynyl)amino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Bis(2-propynyl)amino]propanoic acid methyl ester
  • 3-[Bis(2-propynyl)amino]butanoic acid methyl ester
  • 3-[Bis(2-propynyl)amino]pentanoic acid methyl ester

Uniqueness

3-[Bis(2-propynyl)amino]acrylic acid methyl ester is unique due to its acrylic acid methyl ester moiety, which imparts distinct reactivity compared to similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 3-[bis(prop-2-ynyl)amino]prop-2-enoate

InChI

InChI=1S/C10H11NO2/c1-4-7-11(8-5-2)9-6-10(12)13-3/h1-2,6,9H,7-8H2,3H3

InChI Key

DYJLFNQVLAFWNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CN(CC#C)CC#C

Origin of Product

United States

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